
2,4-Dichlorobenzoic acid
Overview
Description
2,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its white to slightly yellowish crystalline powder appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzoic acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2,4-Dichlorobenzoic acid is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bacterial metabolite, participating in metabolic reactions within bacteria. The compound’s chlorinated structure allows it to engage in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 2,6-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 4-Chlorobenzoic acid
Uniqueness
2,4-Dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other chlorobenzoic acid derivatives .
Biological Activity
2,4-Dichlorobenzoic acid (2,4-DCBA) is a chlorinated aromatic compound with significant biological activity, particularly in the fields of antimicrobial research and enzyme inhibition. This article summarizes its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound is a derivative of benzoic acid where two chlorine atoms are substituted at the 2 and 4 positions. Its molecular formula is CHClO, with a molar mass of 191 g/mol. The compound is known for its stability and solubility in organic solvents, making it a useful intermediate in various chemical syntheses.
Antimicrobial Activity
Research Findings:
A study evaluated the antimicrobial properties of 2,4-DCBA derivatives through in vitro screening. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and fungi. For instance, compounds derived from 2,4-DCBA showed significant effectiveness against Aspergillus niger and Candida albicans, with specific compounds demonstrating higher antifungal activity than others .
Table 1: Antimicrobial Activity of 2,4-DCBA Derivatives
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
Compound 13 | Effective | Moderate |
Compound 18 | Effective | Moderate |
Compound 1 | Moderate | High (Candida albicans) |
Compound 14 | Low | High (Candida albicans) |
Mechanism of Action:
The antimicrobial mechanism appears to involve interactions with microbial cell membranes and enzymatic targets, leading to cell lysis or inhibition of growth. QSAR (Quantitative Structure-Activity Relationship) studies have identified key structural features that correlate with antimicrobial potency, such as molar refractivity .
Enzyme Inhibition
Diabetes Management:
Recent studies have highlighted the potential of 2,4-DCBA derivatives as inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. One derivative (Compound 3c) demonstrated threefold inhibitory potential against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose . This suggests that these compounds could be valuable in managing postprandial hyperglycemia in diabetic patients.
Table 2: Inhibitory Activity of 2,4-DCBA Derivatives on Enzymes
Compound | α-Amylase Inhibition (Fold Increase) | α-Glucosidase Inhibition (Fold Increase) |
---|---|---|
Compound 3c | 3x | 5x |
Acarbose (Standard) | - | - |
Environmental Impact and Bioremediation
This compound is also relevant in environmental studies due to its persistence in ecosystems. Research has identified microorganisms capable of degrading this compound in contaminated environments. For example, certain bacterial strains were shown to mineralize 2,4-DCBA effectively, suggesting potential applications in bioremediation strategies .
Adsorption Studies
In water treatment applications, studies have examined the adsorption characteristics of 2,4-DCBA on carbon nanofibers (CNFs). The maximum adsorption capacity was found to depend significantly on the concentration and pH of the solution. The highest adsorption occurred at pH levels around 3.4, indicating that electrostatic interactions play a crucial role in the removal process .
Table 3: Adsorption Capacity of CNFs for 2,4-DCBA
CNF Type | Maximum Adsorption Capacity (mmol/g) | Optimal pH |
---|---|---|
CNF-Cl | 0.63 | 3.4 |
CNF-Cl-N | 0.50 | 3.4 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing derivatives of 2,4-dichlorobenzoic acid, and how can reaction yields be improved?
- Methodological Answer : Derivatives like N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide can be synthesized by converting this compound to its acid chloride, followed by reaction with potassium thiocyanate to form an isothiocyanate intermediate. This intermediate is then refluxed with substituted amines in dry acetone. Yield optimization (e.g., 65%) requires strict control of reaction time (3–18 hours), solvent purity (e.g., absolute ethanol), and stoichiometric ratios. Monitoring via TLC ensures reaction completion .
Q. How can researchers accurately determine the solubility of this compound in organic solvents?
- Methodological Answer : Solubility in alcohols (e.g., ethanol) is best measured using a static equilibrium method (mole fraction solubility = 0.06087 at 298.15 K) rather than dynamic methods, which may underestimate values by >15% due to kinetic limitations. Data should be fitted to the modified Apelblat equation (Eq. 8) to assess internal consistency, with mean relative deviations (MRD) <5% indicating reliable datasets .
Q. What experimental approaches are recommended for determining the pKa of this compound?
- Methodological Answer : Use potentiometric titration (0.01–0.002 M solutions in water) with glass/calomel electrodes for direct measurement (pKa = 2.76 ± 0.03). For low-solubility scenarios, spectrophotometric methods (UV-Vis at 236–254 nm) in acidic media (0.48–0.96 M HCl) can calculate pKa via absorbance-pH curves. Cross-validate results with computational models (e.g., substituent additive effects) to resolve discrepancies .
Advanced Research Questions
Q. How should researchers reconcile contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies (e.g., 15% difference between static and dynamic methods) arise from experimental design. Prioritize datasets with controlled temperature (±0.1 K) , solvent purity (HPLC-grade), and equilibration times (>12 hours). Statistical tools like the Wilcoxon signed-rank test can identify systematic errors, while meta-analysis of historical data (e.g., Chantoni vs. Wang studies) clarifies outliers .
Q. What protocols are recommended for designing toxicological studies on this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity assays, using in vivo models (e.g., rodents) and in vitro hepatocyte cultures. Measure biomarkers like hepatic CYP450 activity and urinary metabolites (e.g., chlorinated phenols) via LC-MS/MS. For chronic exposure, employ dose-response modeling with benchmark dose (BMD) analysis, referencing ATSDR toxicological profiles for dose thresholds .
Q. How can environmental detection and impact studies of this compound be structured?
- Methodological Answer : Use solid-phase extraction (SPE) followed by HPLC-UV or GC-MS to quantify this compound in water/sediment samples (detection limit ≈ 0.1 ppb). Assess bioaccumulation in aquatic organisms (e.g., algae, fish) via bioconcentration factors (BCF). For ecosystem impact, integrate ecotoxicological indices (e.g., EC50 for Daphnia magna) with regional pollution surveys .
Q. What computational strategies are effective for modeling this compound interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and H-bonding sites. Molecular docking (AutoDock Vina) against enzymes like urease or ribonucleotide reductase (RNR) identifies binding affinities. Validate predictions with in vitro inhibition assays (IC50) and crystallographic data (e.g., PDB entries) .
Q. How does the ionization state of this compound affect its stability under varying pH conditions?
- Methodological Answer : At pH < pKa (2.76), the non-ionized form dominates, showing UV absorption shifts (λmax ≈ 240–250 nm) and reduced aqueous solubility. Stability studies in buffers (pH 1–12) with HPLC monitoring reveal degradation products (e.g., decarboxylated chlorophenols). Use Arrhenius kinetics (40–60°C) to predict shelf-life under storage conditions .
Q. What analytical techniques are suitable for characterizing degradation pathways of this compound?
- Methodological Answer : Employ LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated species) during advanced oxidation processes (AOPs). Isotopic labeling (e.g., ¹⁴C-tracers) quantifies mineralization rates. Pair with EPR spectroscopy to detect radical species (•OH, Cl•) in photocatalytic degradation systems .
Properties
IUPAC Name |
2,4-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRIUVQKHMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID0024977 | |
Record name | 2,4-Dichlorobenzoic acid | |
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Molecular Weight |
191.01 g/mol | |
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Physical Description |
2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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CAS No. |
50-84-0 | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-DICHLOROBENZOIC ACID | |
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Record name | Benzoic acid, 2,4-dichloro- | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-dichlorobenzoic acid | |
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Record name | 2,4-DICHLOROBENZOIC ACID | |
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Melting Point |
315 to 320 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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